3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one is the κ-opioid receptors . These receptors play a crucial role in pain perception, consciousness, motor control, and mood .
Mode of Action
This compound interacts with its targets, the κ-opioid receptors, by binding to them . This binding results in a change in the receptor’s conformation, which in turn triggers a series of biochemical reactions .
Preparation Methods
The synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the Mannich condensation reaction. This reaction includes the interaction of piperidones with formaldehyde and primary amines under controlled conditions . The process can be summarized as follows:
Starting Materials: Piperidones, formaldehyde, and primary amines.
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the condensation.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol .
Scientific Research Applications
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new analgesics and other therapeutic agents due to its unique structure and potential biological activity.
Biological Studies: The compound is used in studies related to its interaction with biological targets, such as opioid receptors, to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is explored for its use in the synthesis of complex organic molecules and as a building block in various chemical processes.
Comparison with Similar Compounds
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:
3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane: This compound has acetyl groups instead of benzyl groups, leading to different chemical and biological properties.
2,4-Diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-one: These derivatives have aryl groups at positions 2 and 4, which can significantly alter their interaction with biological targets and their overall activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting conformational rigidity, which can influence its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21-19-13-22(11-17-7-3-1-4-8-17)14-20(21)16-23(15-19)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCIZXWEQHOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2=O)CN1CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327178 | |
Record name | 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59009-70-0 | |
Record name | 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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